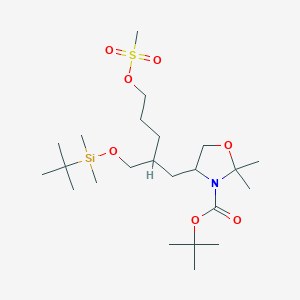
tert-butyl (S)-4-((R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its intricate structure, which includes multiple functional groups such as tert-butyl, dimethylsilyl, and oxazolidine moieties. Its unique configuration makes it a valuable intermediate in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of Oxazolidine Ring: The oxazolidine ring is formed through a cyclization reaction involving an amino alcohol and a suitable carbonyl compound.
Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride and a base like triethylamine.
Final Coupling: The final coupling step involves the reaction of the protected intermediate with tert-butyl 2,2-dimethyl-3-oxazolidinecarboxylate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidine derivatives.
科学的研究の応用
(S)-tert-Butyl 4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (S)-tert-Butyl 4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
tert-Butylamine: An aliphatic primary amine with applications in organic synthesis and as a building block for pharmaceuticals.
tert-Butyl 2,2-dimethyl-3-oxazolidinecarboxylate: A related oxazolidine compound used in the synthesis of various organic molecules.
Uniqueness
(S)-tert-Butyl 4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-((methylsulfonyl)oxy)pentyl)-2,2-dimethyloxazolidine-3-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable tool in synthetic and medicinal chemistry.
特性
分子式 |
C23H47NO7SSi |
|---|---|
分子量 |
509.8 g/mol |
IUPAC名 |
tert-butyl 4-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-methylsulfonyloxypentyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C23H47NO7SSi/c1-21(2,3)31-20(25)24-19(17-28-23(24,7)8)15-18(13-12-14-29-32(9,26)27)16-30-33(10,11)22(4,5)6/h18-19H,12-17H2,1-11H3 |
InChIキー |
YSXBJAXGDPRXTK-UHFFFAOYSA-N |
正規SMILES |
CC1(N(C(CO1)CC(CCCOS(=O)(=O)C)CO[Si](C)(C)C(C)(C)C)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















